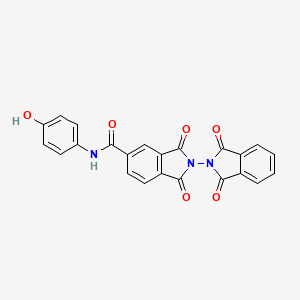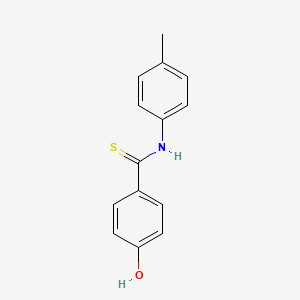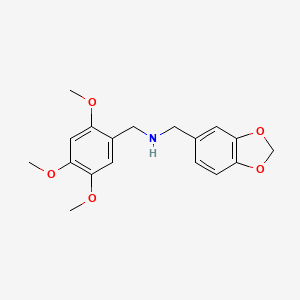
3-Chloro-1-(2-methylphenyl)-4-(4-nitrophenoxy)pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-1-(2-methylphenyl)-4-(4-nitrophenoxy)pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(2-methylphenyl)-4-(4-nitrophenoxy)pyrrole-2,5-dione typically involves multi-step organic reactions. The starting materials often include substituted anilines, chlorinated pyrroles, and nitrophenols. The reaction conditions may involve:
Solvents: Common solvents such as dichloromethane, toluene, or ethanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at elevated temperatures to increase the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-1-(2-methylphenyl)-4-(4-nitrophenoxy)pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative, while substitution of the chloro group may result in various substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-1-(2-methylphenyl)-4-(4-nitrophenoxy)pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-1-(2-methylphenyl)-4-(4-aminophenoxy)pyrrole-2,5-dione
- 3-Chloro-1-(2-methylphenyl)-4-(4-methoxyphenoxy)pyrrole-2,5-dione
Uniqueness
3-Chloro-1-(2-methylphenyl)-4-(4-nitrophenoxy)pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
3-chloro-1-(2-methylphenyl)-4-(4-nitrophenoxy)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O5/c1-10-4-2-3-5-13(10)19-16(21)14(18)15(17(19)22)25-12-8-6-11(7-9-12)20(23)24/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXNBVSGZQZUBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=C(C2=O)Cl)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B5125656.png)
![1-{4-[(4-NITRO-2,1,3-BENZOXADIAZOL-5-YL)AMINO]PHENYL}ETHAN-1-ONE](/img/structure/B5125657.png)
![1-benzyl-4-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5125660.png)
![N-[4-(cyclohexylsulfamoyl)phenyl]-2-phenoxybenzamide](/img/structure/B5125668.png)
![7-[3-(1H-pyrazol-5-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5125670.png)

![4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B5125696.png)
![N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-1H-indazol-6-amine](/img/structure/B5125698.png)

![Butyl 4-({[(3-chloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B5125710.png)
![Ethyl 5-acetyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B5125720.png)

![N-(4-{[2-(2-iodobenzoyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B5125731.png)
![2-[2-(2-ETHYLPIPERIDINO)-2-OXOETHYL]-1H-ISOINDOLE-1,3(2H)-DIONE](/img/structure/B5125744.png)
